![molecular formula C14H8Br2O5 B567094 5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid CAS No. 1311197-85-9](/img/structure/B567094.png)
5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid
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Overview
Description
“5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid” is a chemical compound . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid” is complex. It includes bromine, carbon, hydrogen, and oxygen atoms . For a more detailed analysis, it would be beneficial to refer to a dedicated chemical database or resource.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid” include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are common in organic chemistry and are used to modify the structure of the compound.Scientific Research Applications
Analytical Chemistry
Compounds similar to “5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid” are often used in analytical chemistry for various purposes such as evaluating the homogeneity of organic powders or detecting metabolites in biological samples .
Synthesis of Complex Compounds
Brominated benzoic acids can serve as starting reagents in the synthesis of complex compounds, such as new zinc (II) − 2-bromobenzoate complexes, which may have various applications in materials science and catalysis .
Ligand Synthesis
These compounds can also be used in the synthesis of ligands, which are molecules that bind to a central metal atom to form a coordination complex. This has implications in fields like medicinal chemistry and catalysis .
Pharmaceutical Research
In pharmaceutical research, brominated benzoic acids have been used as key intermediates for the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy .
Future Directions
Given its role as a key intermediate in the synthesis of SGLT2 inhibitors, “5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid” could play a significant role in the development of new antidiabetic drugs . Future research may focus on optimizing its synthesis and exploring its potential in drug development.
properties
IUPAC Name |
5-bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O5/c15-7-1-3-11(9(5-7)13(17)18)21-12-4-2-8(16)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAOKRMPXRIJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716488 |
Source
|
Record name | 2,2'-Oxybis(5-bromobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid | |
CAS RN |
1311197-85-9 |
Source
|
Record name | Benzoic acid, 2,2′-oxybis[5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis(5-bromobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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